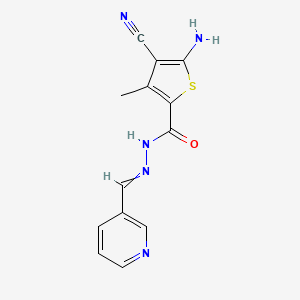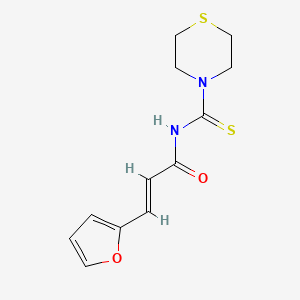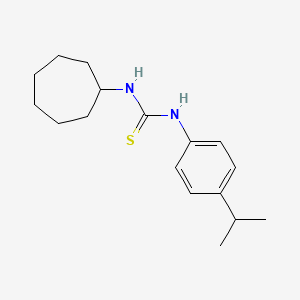
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea, also known as CPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and agriculture. This compound belongs to the family of thioureas and is known for its ability to inhibit the activity of plant growth regulators, which makes it a potential candidate for herbicide development.
科学的研究の応用
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been studied extensively for its potential applications in various fields. In biomedical research, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to have anti-tumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of the mitogen-activated protein kinase (MAPK) pathway. Additionally, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been studied for its potential use as a herbicide. It has been shown to inhibit the activity of plant growth regulators, which are essential for plant growth and development. This makes N-cycloheptyl-N'-(4-isopropylphenyl)thiourea a potential candidate for the development of selective herbicides that target specific plant species without harming non-target organisms.
作用機序
The mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea involves the inhibition of specific enzymes or pathways. In cancer cells, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea inhibits the MAPK pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea induces apoptosis in cancer cells. In plants, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea inhibits the activity of plant growth regulators, which are essential for plant growth and development. This leads to the inhibition of plant growth and ultimately, the death of the plant.
Biochemical and Physiological Effects
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In plants, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea inhibits the activity of plant growth regulators, which are involved in various physiological processes such as cell division, elongation, and differentiation. This leads to the inhibition of plant growth and ultimately, the death of the plant.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-N'-(4-isopropylphenyl)thiourea in lab experiments is its high purity and stability. N-cycloheptyl-N'-(4-isopropylphenyl)thiourea can be easily synthesized and purified, making it a reliable compound for research purposes. Additionally, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments.
One limitation of using N-cycloheptyl-N'-(4-isopropylphenyl)thiourea in lab experiments is its limited solubility in water. N-cycloheptyl-N'-(4-isopropylphenyl)thiourea is highly soluble in organic solvents such as toluene and chloroform but has limited solubility in water. This can make it challenging to use in certain experiments that require water-based solutions. Additionally, the mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea is not fully understood, which can make it challenging to interpret some of the results obtained from experiments.
将来の方向性
There are several future directions for the study of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea. In biomedical research, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea and its potential applications in the treatment of cancer and inflammatory diseases. Additionally, studies are needed to investigate the potential side effects of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea and its interactions with other drugs.
In agriculture, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea and its potential applications as a herbicide. Additionally, studies are needed to investigate the potential impact of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea on non-target organisms and the environment.
Conclusion
In conclusion, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has been shown to have anti-tumor and anti-inflammatory properties in biomedical research. In agriculture, N-cycloheptyl-N'-(4-isopropylphenyl)thiourea has potential as a herbicide due to its ability to inhibit the activity of plant growth regulators. While there are limitations to using N-cycloheptyl-N'-(4-isopropylphenyl)thiourea in lab experiments, its high purity and stability make it a reliable compound for research purposes. There are several future directions for the study of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea, and further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea involves the reaction between cycloheptylamine and 4-isopropylphenyl isothiocyanate. The reaction is carried out in anhydrous toluene at room temperature, and the product is obtained after purification through column chromatography. The yield of N-cycloheptyl-N'-(4-isopropylphenyl)thiourea is typically around 50%, and the purity can be confirmed through NMR spectroscopy.
特性
IUPAC Name |
1-cycloheptyl-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2S/c1-13(2)14-9-11-16(12-10-14)19-17(20)18-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTJMJSXHRGYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N'-(4-isopropylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

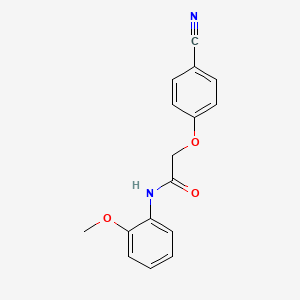
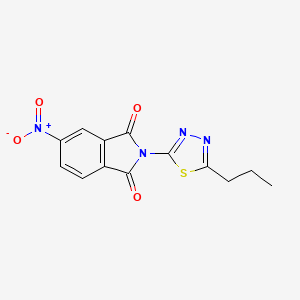
![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
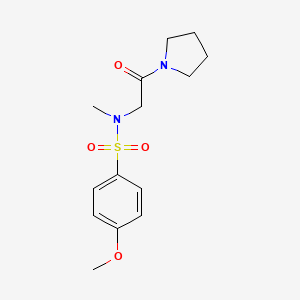
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)
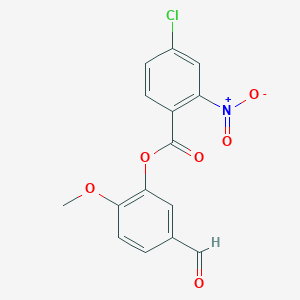
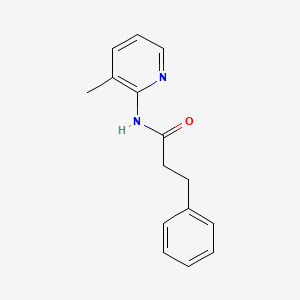
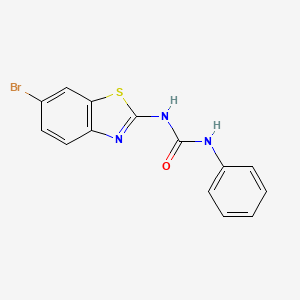
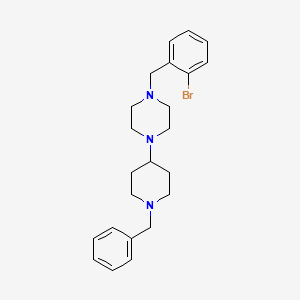
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
